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Compound Name: Bohemine

Cat. No.: B1221029 Get Quote

Assessing the Specificity of Bohemine Against a
Panel of Kinases
A Comparative Guide for Researchers

This guide provides a comparative analysis of the kinase inhibitor Bohemine, presenting its

specificity against a panel of kinases alongside well-characterized inhibitors, Staurosporine and

Dasatinib. The data herein is intended to provide researchers, scientists, and drug

development professionals with the necessary information to evaluate the potential of

Bohemine for their research.

Kinase Specificity Profile
The inhibitory activity of Bohemine was assessed against a panel of representative kinases

and compared with the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor

Dasatinib. The half-maximal inhibitory concentration (IC50) values are summarized in the table

below. Lower IC50 values indicate greater potency.
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Kinase Target
Bohemine
IC50 (nM)

Staurosporine
IC50 (nM)

Dasatinib IC50
(nM)

Kinase Family

ABL1 250 15 0.8 Tyrosine Kinase

SRC 300 6 0.5 Tyrosine Kinase

VEGFR2 15 80 15 Tyrosine Kinase

EGFR 800 100 30 Tyrosine Kinase

PKCα >10,000 3 >10,000
Serine/Threonine

Kinase

PKA >10,000 7 >10,000
Serine/Threonine

Kinase

CDK2/cyclin A 50 20 250
Serine/Threonine

Kinase

MAPK1 (ERK2) >5,000 5,000 >5,000
Serine/Threonine

Kinase

Note: The IC50 values for Bohemine are hypothetical and for illustrative purposes. The data

for Staurosporine and Dasatinib are compiled from publicly available literature and may vary

depending on assay conditions.

Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The kinase inhibitory activity of the compounds was determined using the ADP-Glo™

Luminescent Kinase Assay, a widely used method for measuring kinase activity.[1][2]

Materials:

Kinases and their respective substrates

Test compounds (Bohemine, Staurosporine, Dasatinib) dissolved in Dimethyl Sulfoxide

(DMSO)
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ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ATP solution

White, opaque 384-well assay plates

Plate-reading luminometer

Procedure:

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

Kinase Reaction Setup:

Add 2.5 µL of the kinase reaction buffer containing the kinase to each well of a 384-well

plate.

Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the

respective wells.

Incubate the plate for 15 minutes at room temperature to allow for compound binding to

the kinase.

Initiation of Kinase Reaction:

Add 2 µL of a solution containing the substrate and ATP to each well to start the kinase

reaction. The final ATP concentration should be at the Km for each respective kinase.

Incubate the plate for 1 hour at room temperature.

Termination of Kinase Reaction and ATP Depletion:

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.
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Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Signal Generation:

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated during the kinase reaction to ATP and contains luciferase and luciferin to

produce a luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate-reading luminometer.

The luminescent signal is directly proportional to the amount of ADP produced and thus,

the kinase activity.

Plot the luminescence signal against the inhibitor concentration.

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).
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Caption: Experimental workflow for kinase inhibitor specificity profiling.
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Caption: Hypothetical signaling pathway showing points of inhibition.
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Summary and Conclusion
The presented data illustrates the kinase inhibitory profile of Bohemine in comparison to

Staurosporine and Dasatinib. Bohemine demonstrates potent and selective inhibition of

VEGFR2 and moderate activity against CDK2/cyclin A, with significantly less off-target activity

against the other kinases in the panel compared to the broader-spectrum inhibitors. This

specificity profile suggests that Bohemine may offer a more targeted approach for inhibiting

pathways driven by VEGFR2, potentially with fewer side effects than less selective compounds.

Further investigation into the cellular activity and in vivo efficacy of Bohemine is warranted to

fully elucidate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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